2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production methods for imidazole derivatives often employ multi-component reactions, which are efficient and environmentally friendly. These methods may involve the use of catalysts such as trimethylsilyltrifluoromethanesulfonate under microwave radiation to achieve high yields in a short reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Known for its use in medicinal chemistry.
2,4,5-Trisubstituted imidazoles: Commonly used in organic synthesis and materials science.
Uniqueness: 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C11H10F2N2O2 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
[2-[4-(difluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O2/c12-11(13)17-9-3-1-7(2-4-9)10-14-5-8(6-16)15-10/h1-5,11,16H,6H2,(H,14,15) |
InChI Key |
ACAOTUVMLNVWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.